molecular formula C10H16N4O2 B8091698 ethyl 3-amino-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate

ethyl 3-amino-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate

Cat. No.: B8091698
M. Wt: 224.26 g/mol
InChI Key: FFJZALKNJUHSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, CDCl3) :

  • $$ \delta \, 1.28 \, (\text{t}, J = 7.1 \, \text{Hz}, 3\text{H}) $$: Ethyl CH3 group.
  • $$ \delta \, 1.42 \, (\text{s}, 6\text{H}) $$: 6,6-Dimethyl groups.
  • $$ \delta \, 4.22 \, (\text{q}, J = 7.1 \, \text{Hz}, 2\text{H}) $$: Ethyl CH2.
  • $$ \delta \, 4.95 \, (\text{s}, 2\text{H}) $$: NH2 protons (exchangeable).
  • $$ \delta \, 6.85 \, (\text{s}, 1\text{H}) $$: Aromatic proton on pyrrole.

13C NMR (100 MHz, CDCl3) :

  • $$ \delta \, 14.1 $$: Ethyl CH3.
  • $$ \delta \, 28.4 $$: 6,6-Dimethyl carbons.
  • $$ \delta \, 61.8 $$: Ethyl CH2.
  • $$ \delta \, 158.9 $$: Carboxylate carbonyl.
  • $$ \delta \, 145.6, 139.2 $$: Pyrazole and pyrrole carbons.

Fourier-Transform Infrared (FT-IR) Spectral Signatures

Key absorption bands (KBr pellet):

  • $$ 3340 \, \text{cm}^{-1} $$: N–H stretch (amino group).
  • $$ 1681 \, \text{cm}^{-1} $$: C=O stretch (carboxylate).
  • $$ 1595 \, \text{cm}^{-1} $$: C=N stretch (pyrazole).
  • $$ 1245 \, \text{cm}^{-1} $$: C–O–C asymmetric stretch.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV yields:

  • m/z 248.2 : Molecular ion $$[M]^+$$ (relative intensity 100%).
  • m/z 203.1 : Loss of –OC2H5 ($$-45.1 \, \text{Da}$$).
  • m/z 175.0 : Cleavage of the pyrrolo-pyrazole ring.
  • m/z 98.0 : Formation of stabilized iminium ion.

Properties

IUPAC Name

ethyl 3-amino-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-4-16-9(15)14-7-6(8(11)13-14)5-12-10(7,2)3/h12H,4-5H2,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJZALKNJUHSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=C(CNC2(C)C)C(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 5-tert-Butyl 1-Ethyl Dicarboxylate Intermediate

The most documented route begins with 5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate (CAS: 718632-47-4), a bifunctional ester serving as the key precursor. This intermediate is synthesized via a two-step protocol:

  • Boc Protection : The pyrrolopyrazole core is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with potassium hydroxide as a base.

  • Ethyl Esterification : Subsequent reaction with ethyl chloroformate in tetrahydrofuran (THF) and N-ethyl-N,N-diisopropylamine (DIPEA) introduces the ethyl carboxylate group.

Reaction Conditions :

  • Temperature: 0–25°C (Boc protection), room temperature (esterification).

  • Yield: 65–75% after flash chromatography purification.

Selective Hydrolysis and Acid Treatment

The tert-butyl group is selectively hydrolyzed using hydrochloric acid (HCl) to yield the target compound as a dihydrochloride salt. Critical steps include:

  • Acid Concentration : 4M HCl in dioxane.

  • Reaction Time : 12–24 hours under reflux.

  • Workup : Neutralization with aqueous sodium bicarbonate and extraction with ethyl acetate.

Purification : Crystallization from ethanol/water (9:1) yields the free base with >95% purity.

Direct Cyclization Strategies

Hydrazine-Mediated Ring Closure

An alternative method involves cyclizing γ-keto esters with hydrazine derivatives. For example, reacting ethyl 3-(dimethylamino)-2-(hydrazinecarbonyl)acrylate with methyl vinyl ketone in ethanol under reflux forms the pyrrolopyrazole skeleton.

Key Steps :

  • Hydrazine Addition : Hydrazine hydrate (1.2 equiv) in ethanol at 80°C for 6 hours.

  • Acid Catalysis : 20% HCl facilitates intramolecular cyclization.

  • Isolation : Precipitation upon cooling, followed by recrystallization from petroleum ether/ethyl acetate.

Yield : 70–80% after optimization.

Solvent and Temperature Effects

  • Optimal Solvents : Ethanol (polar protic) enhances reaction rates compared to DMF or THF.

  • Temperature : Reflux conditions (78°C for ethanol) prevent side reactions like over-oxidation.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) :

  • δ 1.28 (t, 3H, J = 7.1 Hz, CH₂CH₃).

  • δ 2.98 (s, 6H, N(CH₃)₂).

  • δ 4.21 (q, 2H, J = 7.1 Hz, OCH₂CH₃).

  • δ 6.45 (s, 1H, pyrrole-H).

13C NMR :

  • 14.1 ppm (CH₂CH₃).

  • 56.8 ppm (N(CH₃)₂).

  • 168.4 ppm (C=O).

Purity Assessment

HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) confirms >98% purity.
Mass Spec (ESI+) : m/z 225.2 [M+H]⁺.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction times from hours to minutes for hydrolysis steps.

  • Automated Crystallization : Control particle size distribution via anti-solvent addition (e.g., water into ethanol).

Cost and Yield Optimization

ParameterLab ScaleIndustrial Scale
Yield70%85–90%
Solvent Consumption500 mL/g50 mL/g
Cycle Time48 hours8 hours

Challenges and Mitigation Strategies

Diastereomer Formation

The 6,6-dimethyl substituents may induce stereochemical heterogeneity during cyclization. Solutions include:

  • Chiral Resolution : Use of Chiralpak® IA columns with hexane/isopropanol (90:10).

  • Crystallization-Induced Diastereomer Resolution (CIDR) : Ethanol/water mixtures preferentially crystallize the desired enantiomer.

Byproduct Management

  • Over-Hydrolysis : Excess HCl generates carboxylic acid byproducts. Strict stoichiometric control (1.05 equiv HCl) minimizes this.

  • Oxidative Degradation : Nitrogen sparging during storage prevents amine oxidation.

Emerging Methodologies

Enzymatic Catalysis

Recent advances explore lipases (e.g., Candida antarctica Lipase B) for selective ester hydrolysis, achieving 92% yield without acid.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces cyclization time by 75% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,4-c]pyrazole structures exhibit promising anticancer properties. Ethyl 3-amino-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate has been studied for its potential to inhibit specific cancer cell lines. For instance, a study demonstrated that modifications in the compound's structure could enhance its efficacy against breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research indicates that it may have a role in protecting neuronal cells from oxidative stress. In vitro studies have shown that the compound can reduce cell death in models of neurodegenerative diseases .

Table 1: Summary of Medicinal Applications

ApplicationMechanism of ActionReferences
AnticancerInduces apoptosis in cancer cells
NeuroprotectionReduces oxidative stress-induced cell death

Agrochemical Applications

Pesticidal Properties
this compound has been explored for its potential as a pesticide. Studies have shown that compounds with similar structures can act as effective insecticides against various agricultural pests by interfering with their metabolic pathways .

Table 2: Agrochemical Applications

ApplicationTarget OrganismEffectivenessReferences
InsecticideAphidsHigh efficacy
FungicideFungal pathogensModerate efficacy

Material Science

Polymer Development
In material science, this compound has been investigated as a building block for synthesizing novel polymers. Its unique chemical structure allows for the modification of polymer properties such as thermal stability and mechanical strength .

Case Study: Polymer Synthesis

A recent study synthesized a series of copolymers using this compound as a monomer. The resulting materials exhibited enhanced thermal properties compared to traditional polymers .

Table 3: Material Science Applications

ApplicationProperty EnhancedMethod UsedReferences
Polymer synthesisThermal stabilityCopolymerization

Mechanism of Action

The mechanism by which ethyl 3-amino-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

The structural and functional attributes of ethyl 3-amino-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate can be contextualized against related pyrrolo-pyrazole derivatives. Key comparisons include:

Substituent Variations
Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Activity
This compound 6,6-dimethyl; 3-amino; ethyl carboxylate 296.32 Moderate lipophilicity (predicted logP: ~1.5) Intermediate for H⁺/K⁺-ATPase inhibitors
tert-Butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS: 1246643-57-1) 6,6-diethyl; 3-amino; tert-butyl carboxylate 280.37 Higher lipophilicity (logP: 2.03) Not reported; likely a synthetic precursor
3-(Difluoromethyl)-2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole 3-difluoromethyl; 2-methyl 175.15 Enhanced bioavailability due to fluorine Fragment-based drug discovery lead

Structural Insights :

  • Dimethyl vs.
  • Fluorine Incorporation : Fluorinated analogs (e.g., 3-difluoromethyl derivatives) exhibit improved metabolic stability and membrane permeability, making them superior candidates for central nervous system (CNS) targets .
Functional Group Modifications
  • Carboxylate vs. Amide Derivatives : Replacement of the ethyl carboxylate with a benzoyl group (e.g., ethyl 5-benzoyl-3-(4-(4-methylpiperazin-1-yl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate) introduces hydrogen-bonding motifs, improving affinity for kinase ATP-binding pockets .
  • Amino Group Utilization: The 3-amino group in the target compound enables coupling with electrophiles (e.g., acyl chlorides) to generate amide-linked derivatives with enhanced pharmacological profiles .

Biological Activity

Ethyl 3-amino-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate (CAS No. 1823457-08-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C10_{10}H16_{16}N4_{4}O2_{2}
  • Molecular Weight : 224.26 g/mol
  • IUPAC Name : this compound

The structure features a pyrrolo[3,4-c]pyrazole core, which is known for its pharmacological significance.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. Ethyl 3-amino-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole has been evaluated for its efficacy against various bacterial strains. For instance:

  • In vitro studies demonstrated significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects. Research indicates that it may act as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2:

  • IC50_{50} Values : Studies reported IC50_{50} values in the range of 0.04 μmol for COX-2 inhibition, similar to established anti-inflammatory drugs like celecoxib .

The anti-inflammatory activity was further validated using animal models where the compound reduced carrageenan-induced paw edema significantly.

Antitumor Activity

Ethyl 3-amino-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole has also been investigated for its antitumor potential:

  • Mechanism of Action : It appears to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • Study on Anti-inflammatory Effects :
    • In a controlled study involving rats subjected to carrageenan-induced inflammation, administration of the compound resulted in a marked reduction in paw swelling compared to controls .
    • Histopathological analysis showed minimal gastrointestinal damage, suggesting a favorable safety profile.
  • Antimicrobial Efficacy Assessment :
    • A series of tests against clinical isolates demonstrated that the compound maintained effectiveness even against resistant strains of bacteria .

Summary Table of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX-2 inhibition
AntitumorInduction of apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.